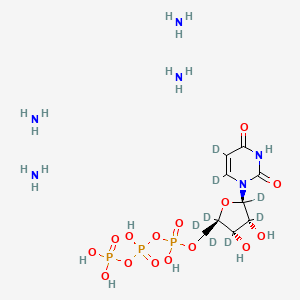
Uridine 5'-triphosphate (ammonium salt)-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine 5’-triphosphate (ammonium salt)-d8 is a labeled compound used in various biochemical and molecular biology applications. It is a pyrimidine nucleoside triphosphate that plays a crucial role in the synthesis of RNA and the regulation of cellular signaling pathways. The compound is often used as a substrate in enzymatic reactions and as a precursor for the synthesis of other nucleotides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-triphosphate (ammonium salt)-d8 typically involves the phosphorylation of uridine derivatives. One common method is the enzymatic phosphorylation of uridine diphosphate (UDP) to uridine triphosphate (UTP) using nucleoside diphosphate kinase (NDPK) as a catalyst . The reaction conditions usually require a buffered aqueous solution with a pH around 7.5 and the presence of magnesium ions to facilitate the enzymatic activity.
Industrial Production Methods
Industrial production of Uridine 5’-triphosphate (ammonium salt)-d8 involves large-scale enzymatic synthesis followed by purification processes such as ion-exchange chromatography and crystallization. The compound is often supplied as an ammonium salt to enhance its stability and solubility in aqueous solutions .
Analyse Chemischer Reaktionen
Types of Reactions
Uridine 5’-triphosphate (ammonium salt)-d8 undergoes various chemical reactions, including:
Phosphorylation: Conversion to other nucleotides such as cytidine triphosphate (CTP) through enzymatic amination.
Hydrolysis: Breakdown into uridine diphosphate (UDP) and inorganic phosphate under acidic or enzymatic conditions.
Substitution: Reaction with other nucleophiles to form modified nucleotides.
Common Reagents and Conditions
Enzymes: Nucleoside diphosphate kinase (NDPK) for phosphorylation.
Buffers: Tris-HCl or phosphate buffers with a pH range of 7.0-8.0.
Metal Ions: Magnesium ions (Mg²⁺) to stabilize the triphosphate group and enhance enzymatic activity.
Major Products Formed
Cytidine Triphosphate (CTP): Formed through the amination of UTP.
Uridine Diphosphate (UDP): Formed through the hydrolysis of UTP.
Wissenschaftliche Forschungsanwendungen
Uridine 5’-triphosphate (ammonium salt)-d8 is widely used in scientific research, including:
Chemistry: As a substrate in nucleotide synthesis and enzymatic reactions.
Biology: In studies of RNA synthesis and cell signaling pathways.
Medicine: Investigating the role of nucleotides in metabolic diseases and as potential therapeutic agents.
Industry: Used in the production of labeled nucleotides for research and diagnostic applications.
Wirkmechanismus
Uridine 5’-triphosphate (ammonium salt)-d8 exerts its effects by acting as a substrate for various enzymes involved in nucleotide metabolism. It is phosphorylated by nucleoside diphosphate kinase to form other nucleotides such as cytidine triphosphate . The compound also interacts with purinergic receptors, particularly the P2Y2 receptor, to mediate cellular signaling and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uridine 5’-diphosphate (UDP): A precursor in the synthesis of UTP and involved in glycogen synthesis.
Cytidine Triphosphate (CTP): Formed from UTP and used in the synthesis of RNA and phospholipids.
Adenosine Triphosphate (ATP): A universal energy carrier in cells and involved in numerous biochemical reactions.
Uniqueness
Uridine 5’-triphosphate (ammonium salt)-d8 is unique due to its labeled isotopes, which make it particularly useful in nuclear magnetic resonance (NMR) studies and other analytical techniques. Its role as a precursor for cytidine triphosphate and its involvement in specific cellular signaling pathways also distinguish it from other nucleotides .
Eigenschaften
Molekularformel |
C9H27N6O15P3 |
|---|---|
Molekulargewicht |
560.31 g/mol |
IUPAC-Name |
azane;[[dideuterio-[(2R,3S,4R,5R)-2,3,4,5-tetradeuterio-5-(5,6-dideuterio-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O15P3.4H3N/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);4*1H3/t4-,6-,7-,8-;;;;/m1..../s1/i1D,2D,3D2,4D,6D,7D,8D;;;; |
InChI-Schlüssel |
JVSDFMCDTHUZIH-NARUIJAVSA-N |
Isomerische SMILES |
[2H]C1=C(N(C(=O)NC1=O)[C@]2([C@]([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)(O)OP(=O)(O)OP(=O)(O)O)([2H])O)([2H])O)[2H])[2H].N.N.N.N |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.N.N.N.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















